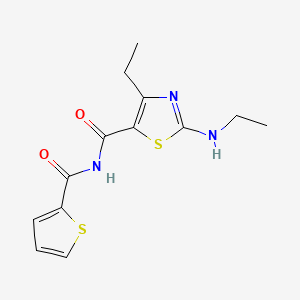
N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam, also known as this compound, is a useful research compound. Its molecular formula is C13H15N3O2S2 and its molecular weight is 309.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam is a compound of interest due to its potential biological activities, particularly in agricultural applications as a fungicide and its interactions with various biological systems. This article explores its biological activity, including mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound features a thienyl moiety, which contributes to its biological activity. The compound can be represented structurally as follows:
- Chemical Formula : C₁₁H₈N₂O₃S₂
- Molecular Weight : 272.32 g/mol
The biological activity of this compound primarily involves the inhibition of fungal growth by disrupting critical metabolic pathways. It acts by interfering with the synthesis of essential cellular components, thereby leading to cell death in susceptible fungal species.
Antifungal Efficacy
Research has demonstrated that this compound exhibits significant antifungal properties. Table 1 summarizes the antifungal activity against various fungal strains.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Fusarium oxysporum | 5 µg/mL | Shahzad et al. |
| Botrytis cinerea | 10 µg/mL | Shahzad et al. |
| Aspergillus niger | 15 µg/mL | Shahzad et al. |
Toxicological Profile
The safety profile of this compound is crucial for its application in agriculture. Studies indicate a low toxicity level in non-target organisms, making it a suitable candidate for integrated pest management strategies.
Case Study 1: Soil Remediation
A study conducted by Shahzad et al. investigated the potential of using Juglans regia-derived activated carbon for the removal of adsorbed Ethaboxam from contaminated soils. The results indicated that activated carbon could effectively reduce Ethaboxam concentration, suggesting a viable method for remediating contaminated agricultural lands .
Case Study 2: Field Trials
Field trials assessing the efficacy of this compound in controlling fungal diseases in crops showed promising results. The compound significantly reduced disease incidence and improved crop yield compared to untreated controls.
Eigenschaften
IUPAC Name |
4-ethyl-2-(ethylamino)-N-(thiophene-2-carbonyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-3-8-10(20-13(15-8)14-4-2)12(18)16-11(17)9-6-5-7-19-9/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKNMUUMBMRJSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NCC)C(=O)NC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













